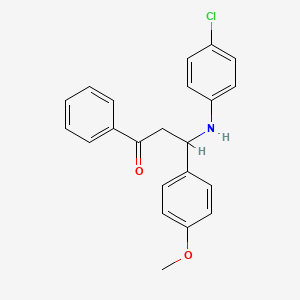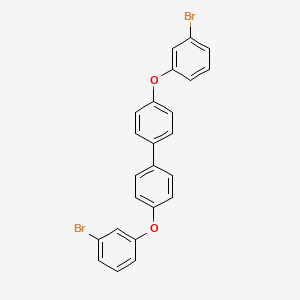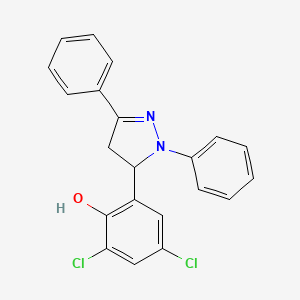
2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is a complex organic compound that belongs to the class of phenols and pyrazoles This compound is characterized by the presence of two chlorine atoms, a phenolic hydroxyl group, and a pyrazole ring substituted with diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol typically involves multiple steps. One common method includes the condensation of 2,4-dichlorophenol with 1,3-diphenyl-4,5-dihydro-1H-pyrazole under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrazole ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: A simpler phenolic compound with similar halogen substitution.
1,3-Diphenyl-4,5-dihydro-1H-pyrazole: A pyrazole derivative without the phenolic group.
2,4-Dichloro-6-(1,3-diphenyl-1H-pyrazol-5-yl)phenol: A closely related compound with a fully aromatic pyrazole ring.
Uniqueness
2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is unique due to its combination of a phenolic hydroxyl group, chlorine atoms, and a substituted pyrazole ring
Eigenschaften
CAS-Nummer |
93203-61-3 |
|---|---|
Molekularformel |
C21H16Cl2N2O |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
2,4-dichloro-6-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)phenol |
InChI |
InChI=1S/C21H16Cl2N2O/c22-15-11-17(21(26)18(23)12-15)20-13-19(14-7-3-1-4-8-14)24-25(20)16-9-5-2-6-10-16/h1-12,20,26H,13H2 |
InChI-Schlüssel |
CJIWJRIDWZNRPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C(=CC(=C4)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
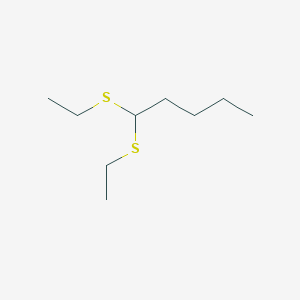
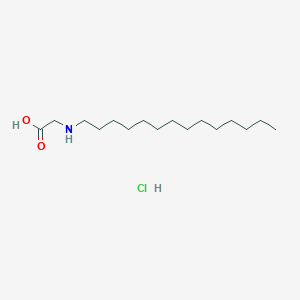
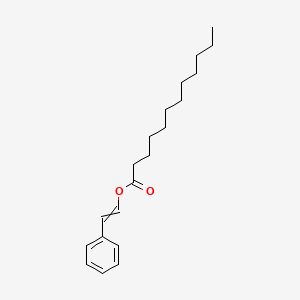
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)

![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
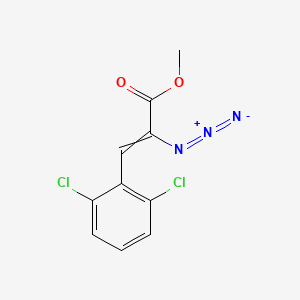



![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
